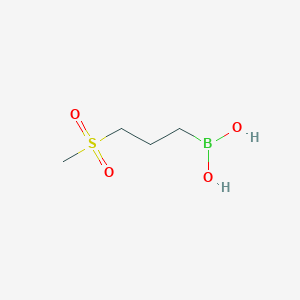
(3-Methanesulfonylpropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methanesulfonylpropyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boronic acid group attached to a propyl chain, which is further substituted with a methanesulfonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methanesulfonylpropyl)boronic acid typically involves the reaction of an appropriate organometallic reagent with a borate ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and phase-switching protocols can also be employed to streamline the synthesis and purification processes .
化学反応の分析
Types of Reactions
(3-Methanesulfonylpropyl)boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, while oxidation reactions may yield boronic esters or borates .
科学的研究の応用
(3-Methanesulfonylpropyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (3-Methanesulfonylpropyl)boronic acid exerts its effects is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. In the context of the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, transferring its organic group to the palladium and forming a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
Similar compounds to (3-Methanesulfonylpropyl)boronic acid include other boronic acids and boronic esters, such as phenylboronic acid, pinacol boronic ester, and catechol boronic ester .
Uniqueness
What sets this compound apart from other boronic acids is the presence of the methanesulfonyl group, which can influence its reactivity and solubility. This functional group can also provide additional sites for chemical modification, making the compound versatile for various applications .
特性
分子式 |
C4H11BO4S |
|---|---|
分子量 |
166.01 g/mol |
IUPAC名 |
3-methylsulfonylpropylboronic acid |
InChI |
InChI=1S/C4H11BO4S/c1-10(8,9)4-2-3-5(6)7/h6-7H,2-4H2,1H3 |
InChIキー |
ZQIKWQTWONRKAJ-UHFFFAOYSA-N |
正規SMILES |
B(CCCS(=O)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
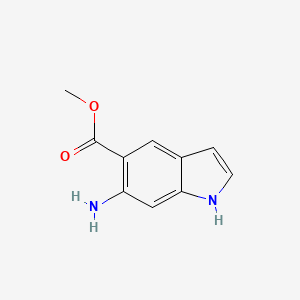
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)

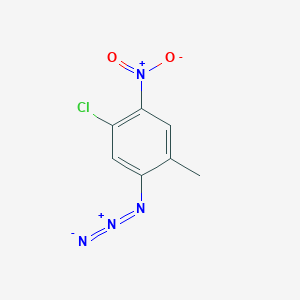
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
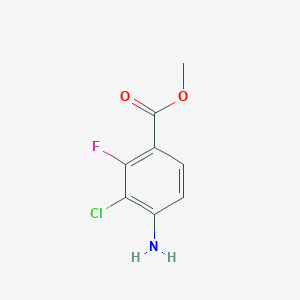
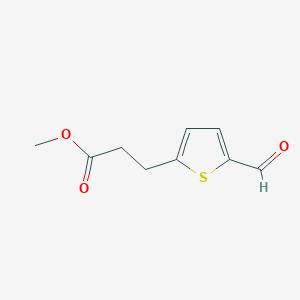
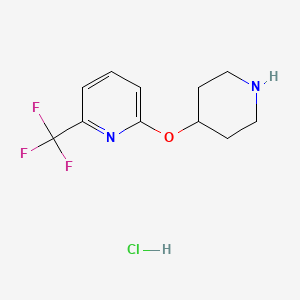
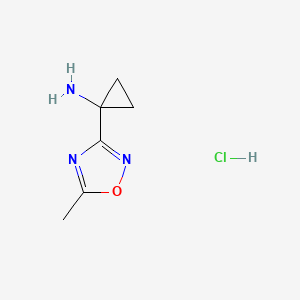
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

